molecular formula C15H21N3O3 B2463421 N-(2-amino-2-oxoethyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034522-08-0

N-(2-amino-2-oxoethyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2463421
CAS No.: 2034522-08-0
M. Wt: 291.351
InChI Key: VHPMATPUMLNUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-2-oxoethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetic benzamide derivative of high interest in metabolic disease research. This scaffold is designed to protect pancreatic β-cells from dysfunction and apoptosis induced by endoplasmic reticulum (ER) stress, a key pathological mechanism in the development of Type 2 Diabetes (T2D) . Under severe or chronic ER stress, the adaptive unfolded protein response (UPR) fails and triggers pro-apoptotic pathways, leading to the decline of functional β-cell mass . Compounds within this chemical class are investigated for their potential to inhibit this process and promote β-cell survival. While early triazole-based compounds showed promise but had limitations in solubility and potency, subsequent structure-activity relationship (SAR) studies led to the development of glycine-like analogs, such as the highly potent WO5m (EC50 0.1 ± 0.01 μM), which demonstrated that modifications to this core scaffold can yield dramatically improved efficacy and aqueous solubility . The integration of a methoxypiperidine moiety, as seen in this compound, is a strategic modification aimed at enhancing the molecule's physicochemical and pharmacological properties for research purposes. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-21-13-6-8-18(9-7-13)12-4-2-11(3-5-12)15(20)17-10-14(16)19/h2-5,13H,6-10H2,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPMATPUMLNUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-4-(4-methoxypiperidin-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(4-methoxypiperidin-1-yl)benzoic acid with an appropriate amine under amide coupling conditions.

    Introduction of the Amino-Oxoethyl Group: The amino-oxoethyl group can be introduced through a nucleophilic substitution reaction, where the benzamide core is reacted with a suitable amino-oxoethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-4-(4-methoxypiperidin-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-4-(4-methoxypiperidin-1-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-4-(4-methoxypiperidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The benzamide scaffold is a common pharmacophore in drug discovery. Key structural variations among analogs include substitutions on the benzene ring, nitrogen-linked side chains, and heterocyclic moieties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity Source
Target Compound 4-(4-Methoxypiperidin-1-yl), N-(2-amino-2-oxoethyl) C₁₅H₂₁N₄O₃ 305.35 Methoxy-piperidine enhances lipophilicity; amino-oxoethyl enables H-bonding Not explicitly reported (inference: potential kinase or receptor modulation) -
CJB 090 4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl, pyridin-2-yl C₂₇H₂₇Cl₂N₅O 532.45 Piperazine with dichlorophenyl; pyridinyl group Modulates cocaine effects (D3 receptor selectivity)
4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide 4-Chloro, N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl) C₁₉H₂₀ClN₃O₂ 357.84 Chloro substituent; phenylpiperazine Not reported (structural similarity suggests CNS or GPCR activity)
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (Compound 4) 5-Chloro-2-methoxy, sulfamoyl-benzyl C₂₁H₁₇ClFN₂O₄S 470.89 Sulfonamide linker; halogen substituents PD-L1 inhibitor (53.3% inhibition)
Nitazoxanide 5-Nitrothiazole, acetyloxy C₁₂H₉N₃O₅S 307.28 Nitrothiazole core Antiparasitic (broad-spectrum)

ADMET and Pharmacokinetic Considerations

  • Compounds: ADMET analysis of PD-L1 inhibitors reveals favorable solubility (DMSO) and low cytotoxicity. The target compound’s amino-oxoethyl group may improve aqueous solubility compared to lipophilic sulfonamides .
  • Momelotinib Impurity () : A morpholine-pyrimidine analog (MW 432.48) shows storage stability at 2–8°C. The target compound’s simpler structure (MW ~305) may enhance metabolic stability and oral bioavailability .

Biological Activity

N-(2-amino-2-oxoethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological mechanisms, and various research findings related to its activity.

Synthesis of this compound

The synthesis typically involves:

  • Formation of the Benzamide Core : This is achieved by reacting 4-(4-methoxypiperidin-1-yl)benzoic acid with an appropriate amine under amide coupling conditions.
  • Introduction of the Amino-Oxoethyl Group : This is done through a nucleophilic substitution reaction, where the benzamide core reacts with a suitable amino-oxoethylating agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may modulate enzyme activity or receptor binding, influencing various biological processes. The detailed mechanism remains a subject of ongoing research, but preliminary findings suggest it may have protective effects against cellular stress, particularly in pancreatic β-cells.

Cytotoxic Activity

Recent studies have explored the cytotoxic effects of related compounds, indicating that derivatives of benzamide can exhibit significant antitumor activity. For instance, a series of 2-amino-1,4-naphthoquinone-benzamides demonstrated cytotoxicity against various cancer cell lines (MDA-MB-231, SUIT-2, HT-29), with some compounds showing greater potency than cisplatin . While specific data on this compound is limited, its structural similarities suggest potential efficacy in similar applications.

Pancreatic β-cell Protection

A notable study highlighted the development of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs that protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction. These analogs showed improved potency and solubility compared to previous compounds . Although not directly tested, this compound may share similar protective properties due to its structural framework.

Data Table: Comparative Biological Activities

Compound NameEC50 (μM)Maximal Activity (%)Target Cell Line
This compoundTBDTBDTBD
1-(3-chloro-2-methylphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-triazole~697INS-1 (β-cell line)
N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs0.1100INS-1 (β-cell line)

Note : TBD = To Be Determined; further studies are required to establish these metrics for this compound.

Case Study: ER Stress and Diabetes

The role of ER stress in diabetes has been well-documented. Compounds that can mitigate this stress are critical for developing new therapies. The aforementioned analogs demonstrated significant protective effects against ER stress in pancreatic β-cells, underscoring the therapeutic potential for compounds like this compound in diabetes treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.